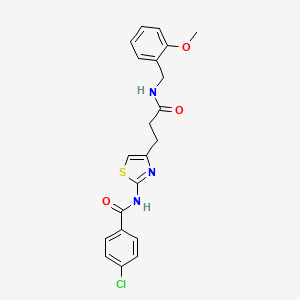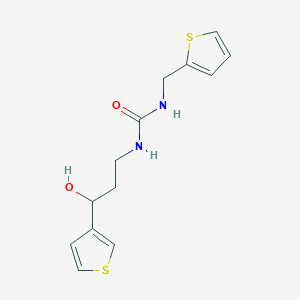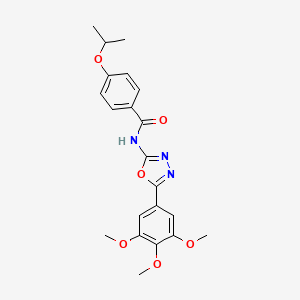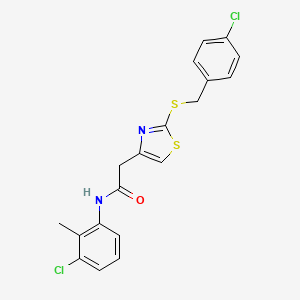
5,5,5-Trifluoropentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoropentan-1-amine hydrochloride is a chemical compound with the CAS Number 159291-02-8 . It has a molecular weight of 177.6 .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5,5-trifluoropentan-1-amine hydrochloride . The InChI code is 1S/C5H10F3N.ClH/c6-5(7,8)3-1-2-4-9;/h1-4,9H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Gas/Vapor Sorption and Sensing Applications
The study by Das and Mandal (2018) on an amine-functionalized luminescent metal-organic framework (MOF) demonstrates selective gas/vapor sorption capabilities and nanomolar sensing of 2,4,6-trinitrophenol in water, underscoring the potential for fluorinated amines in environmental monitoring and hazardous material detection (Das & Mandal, 2018).
Catalytic Reduction and Functional Group Tolerance
Chadwick et al. (2014) highlighted the use of tris(pentafluorophenyl)boron as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, suggesting the role of fluorinated compounds in facilitating reactions with significant functional group tolerance, which is crucial for synthetic chemistry applications (Chadwick et al., 2014).
Advanced Material Development
Research on fluorinated polyimides derived from bis(ether amine) monomers by Chung and Hsiao (2008) underscores the importance of fluorinated amines in creating materials with exceptional thermal stability, low moisture absorption, and low dielectric constants, which are desirable properties for electronic and aerospace applications (Chung & Hsiao, 2008).
Pharmaceutical Chemistry
Andrews et al. (2017) developed a practical, catalyst-free, reductive trifluoroethylation reaction of amines, showcasing the manipulation of amines' physicochemical properties through fluorination. This method is highly relevant for the synthesis of biologically active compounds, indicating the potential of fluorinated amines like "5,5,5-Trifluoropentan-1-amine hydrochloride" in medicinal chemistry for enhancing drug stability and bioavailability (Andrews et al., 2017).
Optical and Fluorescence Applications
Tamiaki et al. (2013) demonstrated the optical detection of various amines using chlorophyll derivatives, indicating the potential of fluorinated amines in developing sensitive and selective sensors for chemical detection and analysis (Tamiaki et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
5,5,5-trifluoropentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c6-5(7,8)3-1-2-4-9;/h1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKLHHJGTMOYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)




![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)

![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)
![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

